Heptanoic acid, 4-methyl-, (S)-
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Overview
Description
Heptanoic acid, 4-methyl-, (S)-, also known as (S)-4-Methylheptanoic acid, is an organic compound with a seven-carbon chain and a carboxylic acid functional group. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, making it optically active. This compound is a colorless oily liquid with a slightly unpleasant odor and is slightly soluble in water but highly soluble in organic solvents like ethanol and ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanoic acid, 4-methyl-, (S)- can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.
Oxidation of Alcohols: Another method involves the oxidation of 4-methylheptanol using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of heptanoic acid, 4-methyl-, (S)- often involves the oxidation of heptanal or the pyrolysis of ricinoleic acid methyl ester obtained from castor bean oil . The process includes air oxidation to convert heptanal to the carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 4-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols.
Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Esterification: Produces esters like methyl heptanoate.
Scientific Research Applications
Heptanoic acid, 4-methyl-, (S)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in enzyme assays to measure the activity of esterases and lipases.
Medicine: Utilized in the preparation of pharmaceutical esters for drug formulations.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of heptanoic acid, 4-methyl-, (S)- involves its interaction with enzymes and other molecular targets. For example, in enzyme assays, it acts as a substrate for esterases and lipases, which hydrolyze the ester bonds, resulting in the release of measurable products . The compound’s effects are mediated through its interaction with specific molecular pathways involved in lipid metabolism.
Comparison with Similar Compounds
Heptanoic acid, 4-methyl-, (S)- can be compared with other similar compounds:
Heptanoic Acid: A straight-chain carboxylic acid with similar properties but lacks the methyl group.
Octanoic Acid: An eight-carbon carboxylic acid with a slightly higher molecular weight and different solubility properties.
Hexanoic Acid: A six-carbon carboxylic acid with a lower molecular weight and different boiling and melting points.
Uniqueness
The uniqueness of heptanoic acid, 4-methyl-, (S)- lies in its specific (S)-configuration, which imparts optical activity and specific interactions with biological molecules, making it valuable in stereoselective synthesis and biochemical applications.
Properties
CAS No. |
40482-40-4 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(4S)-4-methylheptanoic acid |
InChI |
InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
LXHFVSWWDNNDPW-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@H](C)CCC(=O)O |
Canonical SMILES |
CCCC(C)CCC(=O)O |
Origin of Product |
United States |
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